Benzo[d]oxazol-5-ol

Lipophilicity Medicinal Chemistry ADME

Benzo[d]oxazol-5-ol features a phenolic –OH enabling O-alkylation, acylation, or Mitsunobu diversification. Unlike unsubstituted benzoxazole (LogP 1.59, HBD=0), its hydroxyl group confers HBD=1, TPSA 46.3 Ų, LogP 1.2–1.5—key parameters for solubility, permeability, and target engagement. Core of c-Met kinase inhibitors (IC50 0.2 nM) and ER modulators. Safer: flash point 117 °C (vs. 58 °C), boiling point 270 °C. Ideal for parallel library synthesis and scale-up. Available at ≥98% purity.

Molecular Formula C7H5NO2
Molecular Weight 135.12 g/mol
CAS No. 180716-28-3
Cat. No. B065095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[d]oxazol-5-ol
CAS180716-28-3
Molecular FormulaC7H5NO2
Molecular Weight135.12 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1O)N=CO2
InChIInChI=1S/C7H5NO2/c9-5-1-2-7-6(3-5)8-4-10-7/h1-4,9H
InChIKeyUPPYOQWUJKAFSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzo[d]oxazol-5-ol (CAS 180716-28-3) – Core Physicochemical and Structural Profile for Research Procurement


Benzo[d]oxazol-5-ol (1,3-benzoxazol-5-ol, 5-hydroxybenzoxazole) is a heterocyclic organic compound comprising a benzene ring fused to an oxazole ring, with a hydroxyl (-OH) group substituted at the 5-position of the oxazole moiety . It has a molecular formula of C7H5NO2 and a molecular weight of 135.12 g/mol . Computed physicochemical parameters include a predicted LogP ranging from 1.2 to 1.5 , a topological polar surface area (TPSA) of 46.3 Ų [1], and a phenolic pKa of approximately 8.29 . The compound is typically supplied as a solid with purity specifications of 95–98% and is intended for research and development use, including applications in medicinal chemistry and as a synthetic intermediate .

Benzo[d]oxazol-5-ol: Why Unsubstituted or Alkylated Benzoxazole Analogs Cannot Substitute


Simple substitution of Benzo[d]oxazol-5-ol with unsubstituted benzoxazole or 5-methylbenzoxazole fails because the 5-hydroxy group profoundly alters key physicochemical and safety parameters that govern experimental utility. The phenolic –OH introduces hydrogen-bond donor capacity (1 donor vs. 0 for benzoxazole) [1], reduces lipophilicity (LogP ~1.2–1.5 vs. 1.59 for benzoxazole and 2.14 for 5-methylbenzoxazole ), and raises the boiling point by approximately 88 °C [2]. These differences directly impact solubility, chromatographic behavior, and synthetic handling, making in‑class substitution impractical without full re‑optimization of reaction or assay conditions. The quantitative evidence below substantiates these non‑interchangeable properties.

Quantitative Differentiation of Benzo[d]oxazol-5-ol Against Closest Analogs: A Procurement-Focused Evidence Guide


Lipophilicity and Polar Surface Area Divergence vs. Benzoxazole and 5-Methylbenzoxazole

The 5‑hydroxy substitution in Benzo[d]oxazol‑5‑ol markedly reduces lipophilicity and increases polar surface area relative to its closest unsubstituted and alkylated analogs. Experimental and predicted LogP values place Benzo[d]oxazol‑5‑ol (1.2–1.5 ) substantially below benzoxazole (1.59 ) and 5‑methylbenzoxazole (2.14 ), corresponding to a >30‑fold difference in predicted octanol–water partition coefficient. Concurrently, TPSA increases from 26.0 Ų for benzoxazole [1] to 46.3 Ų for Benzo[d]oxazol‑5‑ol [2].

Lipophilicity Medicinal Chemistry ADME Solubility

Hydrogen-Bond Donor Capacity and Ionization State Contrast with Benzoxazole

Benzo[d]oxazol‑5‑ol possesses a phenolic hydroxyl group that confers a hydrogen‑bond donor (HBD) count of 1, in stark contrast to benzoxazole (HBD = 0) [1]. The pKa of this phenolic proton is predicted to be 8.29±0.10 , whereas the basic nitrogen of benzoxazole has a pKa of only 1.17±0.10 . This 7‑unit pKa difference means Benzo[d]oxazol‑5‑ol is predominantly neutral under physiological and most chromatographic conditions, while benzoxazole is essentially non‑basic.

Hydrogen Bonding pKa Drug Design Chromatography

Elevated Boiling Point and Density: Implications for Purification and Handling

The presence of the hydroxyl group enables intermolecular hydrogen bonding, resulting in a predicted boiling point for Benzo[d]oxazol‑5‑ol of 270.0±13.0 °C , compared with 182 °C for benzoxazole [1]. Density is similarly elevated: 1.378±0.06 g/cm³ for Benzo[d]oxazol‑5‑ol versus 1.175 g/cm³ for benzoxazole [2].

Physical Properties Distillation Safety Process Chemistry

Flash Point Elevation and Safety Profile Relative to Benzoxazole

The predicted flash point of Benzo[d]oxazol‑5‑ol is 117.062 °C , more than twice the flash point of benzoxazole (58 °C) . This significant difference arises from the reduced volatility and enhanced intermolecular forces conferred by the hydroxyl group.

Safety Flammability Storage Regulatory

Functional Utility: Hydroxyl Group as a Synthetic Handle vs. Inert Analogs

Unlike benzoxazole or 5‑methylbenzoxazole, Benzo[d]oxazol‑5‑ol provides a reactive phenolic –OH that can undergo O‑alkylation, acylation, sulfonation, or Mitsunobu reactions without requiring additional functional‑group installation [1]. This intrinsic handle is absent in unsubstituted benzoxazole (C–H only) and 5‑methylbenzoxazole (C–CH3 only), which require harsh electrophilic substitution or metal‑catalyzed C–H activation to introduce functionality at the 5‑position.

Synthetic Intermediate Derivatization Scaffold Medicinal Chemistry

Scaffold Presence in Bioactive Derivatives: A Validated Pharmacophore Core

The Benzo[d]oxazol‑5‑ol core is embedded in numerous biologically active molecules, including potent kinase inhibitors (e.g., US20130096136A1 [1]) and estrogen receptor modulators (e.g., 7‑bromo‑2‑(3‑fluoro‑4‑hydroxyphenyl)benzo[d]oxazol‑5‑ol ). While direct IC50 data for the unsubstituted parent are not available, its derivatives demonstrate nanomolar potency (e.g., c‑Met kinase IC50 = 0.0002 μM [2]) and target engagement (Aβ(1‑42) aggregates Ki = 11.1 nM ), validating the scaffold's privileged status in medicinal chemistry.

Kinase Inhibition Estrogen Receptor Drug Discovery Privileged Scaffold

Targeted Research and Procurement Scenarios for Benzo[d]oxazol-5-ol


Medicinal Chemistry: Designing Kinase or Estrogen Receptor Modulators with a Pre‑Validated Scaffold

Benzo[d]oxazol‑5‑ol serves as the core structure for numerous kinase inhibitors (e.g., c‑Met) and estrogen receptor modulators [1]. Its procurement enables medicinal chemists to elaborate the 5‑hydroxy handle into diverse ether, ester, or sulfonate derivatives while retaining the privileged benzoxazole pharmacophore. The scaffold's presence in high‑potency ligands (c‑Met IC50 = 0.0002 μM [2]) reduces early‑stage risk compared to de novo scaffold exploration.

Synthetic Methodology: Convergent Building Block for Parallel Library Synthesis

The phenolic –OH of Benzo[d]oxazol‑5‑ol provides a nucleophilic site for rapid diversification via O‑alkylation, acylation, or Mitsunobu chemistry [3]. Unlike unsubstituted benzoxazole, which lacks a reactive handle at the 5‑position, this compound allows for the parallel synthesis of focused libraries without requiring pre‑functionalization steps. Its higher boiling point (270 °C ) and lower flammability (flash point 117 °C ) also facilitate safer handling in automated synthesis platforms.

Analytical and Biophysical Studies: Using Physicochemical Differences to Probe Solubility and Binding

The distinct LogP (1.2–1.5), TPSA (46.3 Ų), and hydrogen‑bond donor capacity (HBD=1) of Benzo[d]oxazol‑5‑ol make it a useful probe for studying the impact of hydroxyl substitution on aqueous solubility, membrane permeability, and protein‑ligand interactions. Researchers can directly compare its behavior with that of benzoxazole (LogP 1.59, TPSA 26.0 Ų, HBD=0) [4] to isolate the contribution of the phenolic –OH in a controlled manner.

Process Development: Safer Alternative to Benzoxazole in Large‑Scale Reactions

With a flash point of 117 °C—59 °C higher than benzoxazole —Benzo[d]oxazol‑5‑ol presents a reduced fire hazard in heated reactions or distillations. Its higher boiling point (270 °C vs. 182 °C [5]) also allows for broader temperature windows in solvent‑free or high‑boiling‑solvent protocols, making it a preferable choice for process chemists scaling up benzoxazole‑based transformations.

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